3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid
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Overview
Description
Salvianolic acid A is a water-soluble polyphenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This traditional Chinese medicinal herb has been used for centuries to treat cardiovascular diseases. Salvianolic acid A is renowned for its potent antioxidant properties and its ability to protect against various cardiovascular and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvianolic acid A can be synthesized through a series of chemical reactions involving the esterification of danshensu and caffeic acid derivatives. The process typically involves the use of protective groups to ensure the selective reaction of functional groups and the use of catalysts to enhance reaction efficiency .
Industrial Production Methods: Industrial production of salvianolic acid A often involves the extraction from Salvia miltiorrhiza using solvents such as ethanol or methanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) and preparative chromatography to obtain high-purity salvianolic acid A .
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents
Major Products: The major products formed from these reactions include various oxidized and reduced forms of salvianolic acid A, as well as substituted derivatives that retain the core polyphenolic structure .
Scientific Research Applications
Salvianolic acid A has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Research focuses on its protective effects on cells and tissues, particularly in the cardiovascular and nervous systems.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative diseases, and diabetes.
Industry: Salvianolic acid A is used in the development of health supplements and pharmaceuticals due to its bioactive properties .
Mechanism of Action
Salvianolic acid A exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Neuroprotection: It protects neurons from damage and promotes neurogenesis.
Cardiovascular Protection: It improves blood circulation, reduces platelet aggregation, and protects against myocardial ischemia .
Molecular Targets and Pathways: Salvianolic acid A targets multiple proteins and pathways, including:
MMP-9 and SH2 domain of Src-family kinases: Inhibits protein-protein interactions.
CD36: Reduces lipid uptake and inflammation.
PKA/CREB/c-Fos signaling pathway: Regulates gene expression and cell survival .
Comparison with Similar Compounds
Salvianolic acid B: More abundant but less potent than salvianolic acid A.
Salvianolic acid C: Formed by the combination of two molecules of danshensu.
Salvianolic acid D: Characterized as a dimer of caffeic acid .
Uniqueness: Salvianolic acid A is unique due to its potent antioxidant and anti-inflammatory properties, making it more effective in protecting against oxidative stress and inflammation compared to other salvianolic acids .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGFTDKNIWPMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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